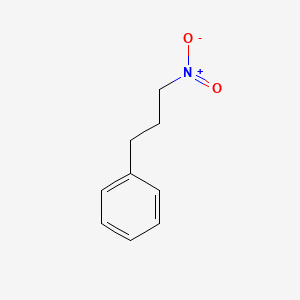

1-Nitro-3-phenylpropane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitropropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLMSLMPMSLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Transformational Chemistry and Reactivity Profiles of 1 Nitro 3 Phenylpropane

Nitro Group Manipulations and Derivatizations

The nitro group in 1-nitro-3-phenylpropane is a versatile functional group that can be transformed into a variety of other functionalities, significantly broadening its synthetic utility. These transformations primarily involve the reduction of the nitrogen atom, conversion to a carbonyl group, or complete removal of the nitro functionality.

Reduction of the Nitro Group to Amines

One of the most fundamental transformations of nitroalkanes is their reduction to primary amines. This conversion is a key step in many synthetic pathways, turning an electron-withdrawing group into a basic, nucleophilic amino group. For this compound, this process yields 3-phenylpropan-1-amine. Various methods, including metal-mediated reactions and catalytic hydrogenation, are employed to achieve this reduction efficiently. wikipedia.orgchemeurope.com

The reduction of aliphatic nitro compounds using a metal in an acidic medium is a well-established and reliable method. nih.gov The use of iron metal in refluxing acetic acid is a common and effective system for converting nitroalkanes to amines. wikipedia.orgcommonorganicchemistry.com This method, often referred to as the Béchamp reduction when applied to aromatic nitro compounds, is valued for its mildness, which allows for the preservation of other potentially reducible functional groups. commonorganicchemistry.comgoogle.com In this reaction, iron acts as the electron donor, and the acid serves as a proton source for the formation of water from the oxygen atoms of the nitro group. mdpi.com Other metals like zinc or tin in acidic conditions can also be used effectively. masterorganicchemistry.com

Table 1: Representative Conditions for Metal-Mediated Reduction

| Metal | Acid Medium | Temperature | Product |

|---|---|---|---|

| Iron (Fe) | Acetic Acid (AcOH) | Reflux | 3-phenylpropan-1-amine |

| Zinc (Zn) | Acetic Acid (AcOH) or HCl | Ambient to Reflux | 3-phenylpropan-1-amine |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | Ambient to Reflux | 3-phenylpropan-1-amine |

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. masterorganicchemistry.com This process involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Raney nickel, platinum(IV) oxide (PtO₂), and palladium on carbon (Pd/C). wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or isopropanol (B130326) under varying pressures of hydrogen. uctm.edugoogle.com The reduction of this compound via this method directly yields 3-phenylpropan-1-amine. The reaction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds, which are further reduced to the final amine product. google.comnih.gov The choice of catalyst and reaction conditions can be optimized to ensure complete reduction and high yields. uctm.edu

Table 2: Common Catalytic Systems for Nitro Group Hydrogenation

| Catalyst | Hydrogen Source | Typical Solvent | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | 3-phenylpropan-1-amine |

| Raney Nickel | H₂ gas | Ethanol | 3-phenylpropan-1-amine |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | 3-phenylpropan-1-amine |

Nef Reaction and Analogous Conversions to Carbonyl Functionalities

The Nef reaction is a cornerstone transformation for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.orgalfa-chemistry.com Since this compound is a primary nitroalkane, it is converted to 3-phenylpropanal (B7769412) via this method. The classical Nef reaction is a two-step process: first, the nitroalkane is deprotonated by a strong base (like sodium hydroxide) to form a stable nitronate salt. organic-chemistry.org In the second step, this salt is slowly added to a strong aqueous acid (e.g., sulfuric acid), which hydrolyzes it to the aldehyde and nitrous oxide. wikipedia.orgmdma.ch

The reaction mechanism involves the protonation of the nitronate salt to form a nitronic acid, which then undergoes further protonation and nucleophilic attack by water to form an intermediate that ultimately eliminates nitroxyl (B88944) (HNO) to yield the carbonyl compound. wikipedia.org The pH of the reaction is critical; the hydrolysis must be conducted in strong acid to prevent the formation of side products like oximes. alfa-chemistry.comorganic-chemistry.org Modern variations of the Nef reaction utilize different reagents, including oxidative or reductive methods, to achieve the conversion under milder conditions. organic-chemistry.orgmdma.ch For instance, a riboflavin-promoted tandem Nef-Henry reaction has been reported for 3-phenylnitropropane. researchgate.net

Table 3: Nef Reaction Conditions for this compound

| Step 1: Base | Step 2: Acid/Reagent | Product | Reaction Type |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) | 3-phenylpropanal | Classic Nef |

| Sodium Ethoxide (NaOEt) | Titanium(III) Chloride (TiCl₃) | 3-phenylpropanal | Reductive Nef (McMurry) |

| Base | Oxone (potassium peroxymonosulfate) | 3-phenylpropanal | Oxidative Nef |

Denitration and Nitro Group Elimination Reactions

Beyond conversion to amines or carbonyls, the nitro group can be completely removed from the aliphatic chain. This can be achieved through reductive denitration (hydrodenitration), where the nitro group is replaced by a hydrogen atom, or through elimination reactions.

Reductive denitration of aliphatic nitro compounds is a challenging transformation but can be accomplished under specific catalytic hydrogenation conditions. wikipedia.org This reaction typically requires high temperatures and a catalyst such as platinum on silica (B1680970) gel to replace the C-NO₂ bond with a C-H bond, converting this compound into 1-phenylpropane. chemeurope.com

Alternatively, base-induced elimination reactions can remove the nitro group. researchgate.net This process relies on the acidity of the α-protons and the nitro group's ability to act as a leaving group. Treatment with a suitable base can induce the elimination of nitrous acid (HNO₂), leading to the formation of an alkene. For this compound, this would result in the formation of 3-phenyl-1-propene.

Reactions Involving the Aliphatic Chain of this compound

The aliphatic chain of this compound possesses distinct reactive sites that can be exploited for further synthetic modifications. The primary sites of reactivity are the α-carbon (C1), due to the activating effect of the nitro group, and the benzylic carbon (C3), due to its proximity to the phenyl ring.

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the hydrogen atoms on the α-carbon. mdma.ch This allows for easy deprotonation with a base to form a nucleophilic nitronate anion. This anion can then participate in various carbon-carbon bond-forming reactions. Notable examples include:

Henry Reaction (Nitroaldol Reaction): The nitronate anion can add to aldehydes or ketones to form β-nitro alcohols. researchgate.net

Michael Addition: The anion can undergo conjugate addition to α,β-unsaturated carbonyl compounds. mdma.ch

The benzylic position (C3) of the propane (B168953) chain is also susceptible to reaction, particularly radical substitution. The C-H bonds at this position are weakened by the adjacent phenyl ring, which can stabilize a radical intermediate. A classic example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. pearson.com This reaction would selectively introduce a bromine atom at the C3 position to yield 1-nitro-3-bromo-3-phenylpropane.

Alpha-Carbon Reactivity and Henry-Type Condensations

The carbon atom adjacent to the nitro group in this compound is known as the alpha-carbon. The potent electron-withdrawing effect of the nitro group increases the acidity of the hydrogen atoms attached to this carbon. This enhanced acidity allows for easy deprotonation by a base to form a resonance-stabilized nitronate anion. This anion is a powerful nucleophile and is central to the reactivity of the compound.

A classic example of this reactivity is the Henry reaction, or nitroaldol reaction. In this base-catalyzed carbon-carbon bond-forming reaction, the nitronate anion generated from this compound attacks an aldehyde or ketone. The reaction results in the formation of a β-nitro alcohol. The versatility of the Henry reaction makes it a valuable tool in organic synthesis, as the resulting products can be further transformed into other useful compounds, such as nitroalkenes (via dehydration), α-nitro ketones (via oxidation), or β-amino alcohols (via reduction of the nitro group). All steps of the Henry reaction are reversible.

Below is a table illustrating the Henry reaction with this compound and various carbonyl compounds.

| Carbonyl Reactant | Base Catalyst | Resulting β-Nitro Alcohol Product |

| Formaldehyde | Triethylamine | 1-Nitro-2-(hydroxymethyl)-3-phenylpropane |

| Acetaldehyde | Sodium Hydroxide | 1-Nitro-2-(1-hydroxyethyl)-3-phenylpropane |

| Acetone | Potassium Carbonate | 1-Nitro-2-(2-hydroxypropan-2-yl)-3-phenylpropane |

| Benzaldehyde (B42025) | DBU | 1-Nitro-2-(hydroxy(phenyl)methyl)-3-phenylpropane |

Oxidative Transformations of the Propane Backbone

The propane backbone of this compound can undergo oxidative transformations, with the most significant being the conversion of the nitroalkane group into a carbonyl group. This is famously achieved through the Nef reaction. wikipedia.orgalfa-chemistry.comorganicreactions.orgorganic-chemistry.org In this process, the salt of a primary or secondary nitroalkane is hydrolyzed by acid to yield an aldehyde or a ketone, respectively, along with nitrous oxide. wikipedia.org For this compound, which is a primary nitroalkane, the Nef reaction would convert the nitromethyl group at the 1-position into an aldehyde, yielding 3-phenylpropanal.

The reaction begins with the formation of the nitronate salt using a base, which is then treated with a strong mineral acid like sulfuric acid. wikipedia.orgalfa-chemistry.com The mechanism involves the protonation of the nitronate to form a nitronic acid, which then isomerizes and, after nucleophilic attack by water, ultimately eliminates to form the carbonyl compound. wikipedia.org

Various modern modifications of the Nef reaction exist, employing different reagents to achieve the oxidation under milder conditions. These can include oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone®, as well as reductive methods that proceed through an oxime intermediate. alfa-chemistry.comorganic-chemistry.org

| Reaction Type | Reagents | Product |

| Classical Nef Reaction | 1. Sodium Hydroxide 2. Sulfuric Acid | 3-Phenylpropanal |

| Oxidative Nef (Oxone) | 1. Base 2. Oxone® | 3-Phenylpropanal |

| Reductive Nef (Titanium) | 1. Base 2. Titanium(III) chloride | 3-Phenylpropanal (from oxime hydrolysis) |

Halogenation Reactions on the Aliphatic Chain

Halogenation of the aliphatic chain of this compound can occur at different positions depending on the reaction conditions. Due to the acidity of the α-protons, the alpha-carbon is a primary site for halogenation under basic conditions. libretexts.org Treatment of this compound with a base and a halogenating agent such as N-bromosuccinimide (NBS) or iodine can lead to the formation of 1-halo-1-nitro-3-phenylpropane. This α-halogenation proceeds through the formation of the nucleophilic nitronate anion, which then attacks the electrophilic halogen source. libretexts.org

Alternatively, under free-radical conditions, such as in the presence of UV light or a radical initiator, halogenation can occur at other positions on the propane chain. byjus.com The benzylic position (C3), being adjacent to the phenyl ring, is particularly susceptible to radical substitution due to the stability of the resulting benzylic radical. Therefore, reacting this compound with a reagent like NBS in the presence of light could selectively introduce a halogen at the C3 position to yield 3-bromo-1-nitro-3-phenylpropane.

| Reaction Type | Reagents | Major Product |

| Alpha-Halogenation | Base (e.g., NaOH), Bromine (Br₂) | 1-Bromo-1-nitro-3-phenylpropane |

| Alpha-Iodination | Base (e.g., K₂CO₃), Iodine (I₂) | 1-Iodo-1-nitro-3-phenylpropane |

| Radical Bromination | N-Bromosuccinimide (NBS), Light (hν) | 3-Bromo-1-nitro-3-phenylpropane |

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

The functional handles on this compound make it a valuable precursor for the construction of various cyclic structures. The nitro group can act as an activating group, a nucleophile, an electrophile, or a leaving group, enabling diverse cyclization strategies. beilstein-journals.org

Synthesis of Heterocyclic Compounds

This compound can be a key building block for synthesizing nitrogen-containing heterocyclic compounds, particularly five-membered rings like pyrroles. A common strategy involves converting the nitroalkane into a nitroalkene, which is a potent Michael acceptor and dienophile. For instance, a Henry reaction product derived from this compound can be dehydrated to form the corresponding nitroalkene.

This activated nitroalkene can then participate in annulation reactions. One of the most powerful methods is the Barton-Zard pyrrole (B145914) synthesis, where a nitroalkene reacts with an isocyanoacetate in the presence of a base. wikipedia.org The reaction sequence involves a Michael addition followed by an intramolecular cyclization and subsequent elimination of the nitro group to afford a highly substituted pyrrole. wikipedia.org Multi-component reactions involving nitroalkanes, aldehydes, amines, and β-dicarbonyl compounds also provide a direct route to polysubstituted pyrroles. researchgate.net

| Pyrrole Synthesis Method | Key Reagents | Intermediate from this compound | Resulting Heterocycle Core |

| Barton-Zard Synthesis | Ethyl Isocyanoacetate, DBU | 1-Nitro-3-phenylprop-1-ene | Substituted Pyrrole |

| Four-Component Reaction | Aldehyde, Amine, β-Dicarbonyl Compound | This compound | Polysubstituted Pyrrole |

Formation of Carbocyclic Architectures

The chemistry of this compound also extends to the formation of carbocyclic rings. Nitroalkanes and their derived nitroalkenes are excellent substrates for constructing carbocycles through various cycloaddition and annulation reactions. rsc.org

One prominent example is the synthesis of nitrocyclopropanes. beilstein-journals.orgresearchgate.netresearchgate.net This can be achieved through the Michael-initiated ring-closure (MIRC) pathway. For example, the conjugate addition of a nucleophile like bromonitromethane (B42901) to an electron-poor alkene can be followed by an intramolecular cyclization to form a nitrocyclopropane. researchgate.net More relevantly, the reaction of a nitroalkene derived from this compound with a sulfur ylide can lead to the formation of a substituted nitrocyclopropane. The nitro group in these structures is crucial as it activates the molecule for the initial addition and stabilizes intermediates. These nitrocyclopropanes are valuable synthetic intermediates and are found in some natural products. researchgate.net

Furthermore, nitro-activated compounds can participate in Diels-Alder reactions and [3+2] cycloadditions, leading to the formation of six- and five-membered carbocyclic rings, respectively. rsc.org The nitro group often facilitates these reactions by lowering the energy of the LUMO of the nitroalkene, and it can be retained in the product or eliminated in a subsequent step to generate unsaturation. nih.gov

| Carbocycle Type | General Reaction | Key Reagent/Intermediate |

| Cyclopropane | Michael-Initiated Ring-Closure | Sulfur Ylide / Nitroalkene |

| Cyclohexene | Diels-Alder Reaction | Diene / Nitroalkene |

| Cyclopentane | [3+2] Cycloaddition | 1,3-Dipole / Nitroalkene |

Advanced Applications of 1 Nitro 3 Phenylpropane As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

1-Nitro-3-phenylpropane serves as a key intermediate in the construction of intricate organic molecules due to the diverse reactivity of the nitro group. This functional group can be readily reduced to an amine, converted to a carbonyl group via the Nef reaction, or participate in carbon-carbon bond-forming reactions through the formation of a nitronate anion. This versatility makes it a powerful tool for synthetic chemists.

Precursor in Natural Product Synthesis

Intermediate for Pharmaceutical Scaffolds and Chemical Derivatives

A significant application of this compound and structurally related compounds lies in the synthesis of pharmaceutical scaffolds, particularly analogs of γ-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are used to treat a variety of neurological disorders.

The synthesis of drugs like Baclofen and Phenibut , both GABA analogs, often proceeds through a pathway where a structure similar to this compound is a key intermediate, even if not explicitly isolated. A common synthetic strategy involves the Michael addition of a nucleophile to a β-nitrostyrene derivative. For instance, the synthesis of Phenibut can be achieved through the reaction of benzaldehyde (B42025) and nitromethane (B149229) to form trans-β-nitrostyrene, which then undergoes a Michael addition with a malonic ester. The resulting adduct, after hydrolysis, decarboxylation, and reduction of the nitro group, yields the final Phenibut molecule. The core structure of this intermediate is closely related to this compound.

| Pharmaceutical Scaffold | General Synthetic Approach | Role of this compound or Related Intermediate |

| Baclofen | Michael addition to p-chloro-β-nitrostyrene followed by reduction and hydrolysis. | A p-chloro substituted analog of this compound serves as a key intermediate. |

| Phenibut | Michael addition to β-nitrostyrene followed by reduction and hydrolysis. | The core structure of the intermediate is analogous to this compound. |

| Rolipram | Asymmetric conjugate addition to a derivative of cinnamic acid. | A γ-nitro ester, a functionalized derivative of the this compound scaffold, is a key chiral intermediate. |

The versatility of this compound also extends to the synthesis of various chemical derivatives. The nitro group can be reduced to an amine, yielding 3-phenylpropylamine, a valuable building block in its own right. Furthermore, the activated methylene (B1212753) group can be functionalized to introduce additional complexity.

Contribution to Polymer and Advanced Material Science (as a monomeric unit or building block)

Currently, there is a lack of significant research or published literature detailing the use of this compound as a monomeric unit or a direct building block in the field of polymer and advanced material science. While nitro-containing compounds have been explored in the synthesis of energetic polymers and materials for the detection of explosives, the specific application of this compound in these areas has not been prominently reported. The potential for its use in creating novel polymers with unique properties remains an area for future investigation.

Mechanistic Investigations and Computational Studies on 1 Nitro 3 Phenylpropane Chemistry

Elucidation of Reaction Mechanisms and Pathways

The understanding of chemical reactions involving 1-nitro-3-phenylpropane, a nitroalkane, relies heavily on the detailed elucidation of its reaction mechanisms. This involves identifying the sequence of elementary steps, characterizing transient intermediates, and understanding the energetic landscape of the transformation. Kinetic and spectroscopic studies are primary experimental tools for gathering this mechanistic information.

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies are fundamental to quantifying the rates of chemical reactions and elucidating their mechanisms. For nitroalkanes like this compound, these investigations often focus on thermal decomposition, oxidation, and acid-base chemistry.

Detailed kinetic modeling, often applied to related compounds like 1-nitropropane (B105015), provides significant insights into the probable reaction pathways for this compound. The primary unimolecular decomposition pathway for simple nitroalkanes is the fission of the C–N bond. This homolytic cleavage generates an alkyl radical and nitrogen dioxide (NO₂), initiating a complex series of subsequent reactions.

Key Reaction Pathways in Nitroalkane Decomposition:

C–N Bond Fission: The dominant initiation step at high temperatures. For this compound, this would yield a 3-phenylpropyl radical and NO₂.

H-abstraction: Reactions involving radicals like H and OH can abstract hydrogen atoms from the propane (B168953) chain. The position of abstraction (α, β, or γ to the nitro group) influences the subsequent reaction cascade.

Isomerization: The nitro group (-NO₂) can isomerize to a nitrite (B80452) group (-ONO), which can significantly alter the decomposition pathway.

The rates of these elementary steps are crucial for building comprehensive kinetic models. Transition state theory is often employed to calculate these rate constants, especially when experimental data is scarce. The Arrhenius equation, k = Ae-Ea/RT, relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), parameters that can be determined experimentally or computationally.

| Reaction Type | Example Compound | Activation Energy (Ea) | Significance |

|---|---|---|---|

| Unimolecular Decomposition (C-N fission) | 1-Nitropropane | ~50 kcal/mol | Dominant initiation pathway at high temperatures. |

| H-abstraction by OH radical | 1-Nitropropane | Varies by position | Important in combustion and atmospheric chemistry. |

| Nitro-Nitrite Isomerization | Nitrotoluene | High energy barrier | A potential, but often less favorable, initial step. |

Spectroscopic Probes for Intermediates and Transition State Analysis

While kinetic studies reveal reaction rates, spectroscopic techniques provide direct or indirect evidence for the existence of short-lived intermediates and can offer insights into the structure of transition states. Reactions involving nitro compounds, such as the Henry reaction (a nitroaldol reaction), have been studied to identify intermediates and by-products.

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is a powerful tool for detecting charged intermediates in a reaction mixture with high sensitivity. By coupling MS with techniques like collision-induced dissociation, it is possible to structurally characterize these transient species. For reactions of this compound, ESI-MS could be used to detect protonated species or complexes formed during catalytic cycles.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital. In situ NMR can monitor the concentration of reactants, products, and stable intermediates over time. For example, in the synthesis of phenylalkylamines from nitroalkenes, NMR has been used to identify partially reduced hydroxylamine (B1172632) intermediates. IR spectroscopy is particularly useful for detecting changes in functional groups, such as the characteristic stretches of the nitro group (NO₂) and any transient species like nitronate anions formed in base-catalyzed reactions.

| Technique | Information Obtained | Application to this compound Chemistry |

|---|---|---|

| Mass Spectrometry (MS) | Detection and structural characterization of low-concentration, charged intermediates. | Identifying species like nitronate anions or organometallic complexes. |

| NMR Spectroscopy | Structural information on stable intermediates and reaction progress monitoring. | Characterizing intermediates in reactions like the Nef reaction or Michael addition. |

| IR Spectroscopy | Identification of functional groups in reactants, intermediates, and products. | Monitoring the conversion of the nitro group and formation of C=N or O-H bonds. |

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides a powerful lens to examine reaction mechanisms at the molecular level, offering details that are often inaccessible through experiments alone. Methods like Density Functional Theory (DFT) are used to model the geometry, energy, and properties of molecules, intermediates, and transition states.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not static. Rotation around the C-C single bonds of the propane chain leads to various conformers with different energies. Conformational analysis aims to identify the most stable arrangements and the energy barriers for interconversion.

For this compound, key dihedral angles would include the C-C-C-C backbone and the C-C-C-N angle. Theoretical calculations can map the potential energy surface as a function of these angles to locate energy minima (stable conformers) and saddle points (transition states for rotation). The relative populations of these conformers at equilibrium can be estimated using the Boltzmann distribution, which is crucial as the starting conformation can influence the stereochemical outcome of a reaction. Natural Bond Orbital (NBO) analysis can further explain the stability of certain conformers by identifying stabilizing electronic interactions, such as hyperconjugation.

Transition State Computations and Energy Profile Mapping

A cornerstone of computational mechanistic studies is the mapping of the potential energy surface (PES) that connects reactants to products. The highest point along the minimum energy path on this surface is the transition state, which represents the energetic bottleneck of the reaction.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are increasingly used to predict how a molecule will behave in a chemical reaction. For this compound, this includes predicting its general reactivity and the outcome of reactions where multiple products are possible (regio- and stereoselectivity).

Reactivity: Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into reactivity. The energies and locations of these orbitals indicate where the molecule is most likely to act as a nucleophile or electrophile.

Regioselectivity: In reactions like cycloadditions or additions to the nitroalkane functional group, different orientations of approach are possible. By calculating the activation energies for all possible pathways, computational chemistry can predict which constitutional isomer will be the major product. For instance, studies on the cycloaddition of nitro-substituted compounds have shown that the formation of one regioisomer can be strongly preferred due to lower activation barriers.

Stereoselectivity: When new chiral centers are formed, computational methods can predict which stereoisomer (e.g., R vs. S, or syn vs. anti) will be favored. This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies. The pathway with the lower energy transition state will be kinetically favored, leading to the major stereoisomeric product.

Analytical and Spectroscopic Characterization Methods in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Nitro-3-phenylpropane, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The phenyl group protons typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm. The protons of the propyl chain will be split into three distinct signals. The two protons on the carbon adjacent to the phenyl group (C3) are expected to resonate as a triplet. The two protons on the central carbon (C2) of the propyl chain would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) groups. The two protons on the carbon bonded to the nitro group (C1) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The phenyl group will show characteristic signals in the aromatic region (typically between 120 and 140 ppm). The three carbon atoms of the propyl chain will each give a distinct signal in the aliphatic region of the spectrum. The carbon atom attached to the nitro group (C1) is expected to have the highest chemical shift among the aliphatic carbons due to the electron-withdrawing nature of the nitro group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H ₂ | Triplet | ~75 |

| C2-H ₂ | Multiplet | ~30 |

| C3-H ₂ | Triplet | ~32 |

| Phenyl H | Multiplet (7.2-7.4) | ~126-140 |

Note: The predicted values are based on the analysis of similar structures and functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation. The molecular weight of this compound is 165.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 165. A common fragmentation pathway for nitroalkanes is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 119. miamioh.edu Another characteristic fragmentation is the loss of a nitrooxy group (NO), leading to a fragment at m/z 135. miamioh.edu Fragmentation of the propyl chain and the phenyl group would also produce a series of characteristic smaller ions. For instance, a prominent peak at m/z 91 corresponding to the benzyl (B1604629) cation ([C₇H₇]⁺) is expected.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 119 | [M - NO₂]⁺ |

| 135 | [M - NO]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most characteristic absorptions in the IR spectrum are associated with the nitro group.

The nitro group (NO₂) exhibits two strong and distinct stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch typically appears in the region of 1550-1500 cm⁻¹, while the symmetric stretch is observed around 1390-1330 cm⁻¹. spectroscopyonline.com The presence of these two strong bands is a clear indication of the nitro functional group.

Other expected absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹). vscht.cz C=C stretching vibrations from the phenyl group are expected in the 1600-1450 cm⁻¹ region. vscht.cz IR spectroscopy can also be used to monitor the progress of reactions involving the synthesis or modification of this compound by observing the appearance or disappearance of these characteristic bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the choice of the stationary phase (column) is critical for achieving good separation. A non-polar or medium-polarity column, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5 or HP-5), is often suitable for the separation of nitroaromatic and related compounds. semanticscholar.orgepa.gov The compound's retention time, the time it takes to travel through the column, is a characteristic property under a specific set of conditions (e.g., temperature program, carrier gas flow rate). A flame ionization detector (FID) or a more selective detector like a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) can be used for detection. epa.gov GC coupled with mass spectrometry (GC-MS) provides a powerful combination of separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique, particularly for less volatile or thermally sensitive compounds, although this compound is generally amenable to GC. For the HPLC analysis of nitro compounds, reversed-phase chromatography is commonly used. cdc.gov This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A UV detector is typically used for detection, as the phenyl and nitro groups are chromophores that absorb UV light. cdc.govnih.gov HPLC can be used to monitor reaction progress by quantifying the disappearance of starting materials and the appearance of the product.

Future Directions and Emerging Research Avenues for 1 Nitro 3 Phenylpropane Chemistry

Development of Sustainable and Green Synthetic Protocols

Key research efforts in this area include:

Alternative Nitrating Agents: Moving away from conventional mixed acid (sulfuric and nitric acid) nitrations, which generate significant acidic waste. nih.gov Research is exploring solid acid catalysts, metal nitrates, and other milder nitrating agents that are more selective and easier to handle.

Solvent-Free or Green Solvents: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Future protocols will likely focus on solvent-free reaction conditions or the use of greener alternatives such as water, supercritical fluids, or bio-based solvents like 1,2,3-trimethoxypropane. rsc.org

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption compared to conventional thermal heating. nih.gov

| Parameter | Traditional Protocols | Emerging Green Protocols |

|---|---|---|

| Reagents | Strong acids (e.g., nitric acid, sulfuric acid) | Milder nitrating agents, solid acid catalysts |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, water, bio-based solvents rsc.org |

| Byproducts | Significant acidic waste, NOx gases | Reduced waste, recyclable catalysts |

| Energy Input | Conventional heating | Microwave, ultrasound, photochemical methods nih.gov |

Innovations in Catalytic Systems for 1-Nitro-3-phenylpropane Transformations

The nitro group is a highly versatile functional group that can be transformed into a wide array of other functionalities, such as amines, oximes, and carbonyls. mdpi.com Innovations in catalysis are central to achieving high selectivity and efficiency in these transformations for this compound.

Future research in this domain will likely focus on:

Selective Hydrogenation: While the reduction of nitro groups to amines is a fundamental transformation, achieving high selectivity in the presence of other reducible functional groups remains a challenge. bohrium.com Research is focused on developing novel heterogeneous catalysts, such as supported platinum nanoparticles, that can selectively hydrogenate the nitro group of this compound to yield 3-phenylpropan-1-amine under mild conditions. unive.it

Novel Metal Catalysts: Exploring the use of earth-abundant and non-precious metal catalysts (e.g., iron, copper, nickel) to replace expensive and rare precious metals like palladium and platinum. rsc.org

Organocatalysis: The use of small organic molecules as catalysts offers advantages such as lower toxicity, stability, and milder reaction conditions. acs.org Developing organocatalytic systems for transformations of the nitro group or for reactions involving the activated methylene (B1212753) group adjacent to the nitro function in this compound is a promising research avenue.

| Transformation | Catalytic System | Potential Product | Key Advantage |

|---|---|---|---|

| Reduction to Amine | Pt/C, SnO2-supported Pt nanoparticles bohrium.comunive.it | 3-phenylpropan-1-amine | High selectivity and efficiency |

| Nef Reaction | Lewis acids, organocatalysts | 3-phenylpropanal (B7769412) | Conversion to carbonyl compounds |

| Henry Reaction (with aldehydes) | Base catalysts, chiral organocatalysts | Functionalized nitroalcohols | C-C bond formation |

| Michael Addition | Phase-transfer catalysts, organocatalysts | Adducts with α,β-unsaturated compounds | Asymmetric C-C bond formation |

Chemoenzymatic and Biocatalytic Approaches in Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. northwestern.edu Integrating biocatalysis with traditional chemical synthesis, known as a chemoenzymatic approach, provides a powerful strategy for producing complex molecules. nih.govresearchgate.net

For this compound, emerging research directions include:

Enzymatic Reduction: Utilizing enzymes like hydrogenases for the highly selective reduction of the nitro group to an amine. chemrxiv.orgchemrxiv.org This cofactor-free approach can proceed under ambient temperature and pressure in aqueous media, offering a significantly greener alternative to traditional metal-catalyzed hydrogenations. chemrxiv.org

Asymmetric Synthesis: Employing enzymes to create chiral centers. For instance, enzymes could be used in asymmetric Michael additions or aldol-type reactions involving the carbon atom alpha to the nitro group in a precursor to this compound, leading to enantiomerically pure products.

| Enzyme Class | Reaction Type | Potential Application | Advantage |

|---|---|---|---|

| Nitroreductases/Hydrogenases | Nitro group reduction | Synthesis of 3-phenylpropan-1-amine chemrxiv.org | High chemoselectivity, mild conditions |

| Transaminases | Amination | Asymmetric synthesis of chiral amines from ketones | High enantioselectivity |

| Lipases/Esterases | Kinetic resolution | Separation of racemic mixtures of derivatives | Access to enantiopure compounds |

Integration into Flow Chemistry Systems for Enhanced Efficiency

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups, offers significant advantages in terms of safety, efficiency, and scalability. nih.govacs.org Nitration reactions, which are often highly exothermic, are particularly well-suited for flow chemistry systems due to superior heat and mass transfer. europa.eu

The integration of this compound chemistry into flow systems represents a major avenue for future development:

Safer Nitration: Performing the synthesis of this compound in a microreactor can significantly improve safety by minimizing the reaction volume at any given time and allowing for precise temperature control, thus preventing thermal runaways. europa.eu

Process Automation and Optimization: Flow systems can be readily automated, allowing for rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify optimal parameters for yield and purity.

Multi-step Synthesis: Connecting multiple flow reactors in sequence allows for the telescoping of multi-step synthetic sequences without the need for isolating intermediates. For example, the synthesis of this compound could be immediately followed by a catalytic reduction step in a second reactor to produce 3-phenylpropan-1-amine in a continuous, automated fashion. acs.org

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small volumes and superior heat transfer europa.eu |

| Heat & Mass Transfer | Often limited, can lead to local hot spots | Excellent, leading to better control and reproducibility |

| Scalability | Complex, requires reactor redesign | Simpler, by running the system for a longer time ("scaling out") |

| Process Control | Difficult to precisely control parameters | Precise control over temperature, pressure, and residence time acs.org |

| Integration | Isolation of intermediates is common | Facilitates multi-step, continuous synthesis nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 1-Nitro-3-phenylpropane in laboratory settings?

The synthesis of this compound typically involves nitration of 3-phenylpropane derivatives. A common approach is the electrophilic aromatic nitration using a nitric acid-sulfuric acid mixture, where the nitro group is introduced into the aromatic ring. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to minimize byproducts like dinitro compounds . Alternative routes may employ Friedel-Crafts alkylation followed by nitration, but steric and electronic effects of substituents must be considered to ensure regioselectivity .

Q. How can researchers safely handle and store this compound?

Safety protocols should align with guidelines for nitroaromatic compounds:

- Storage : In airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent decomposition.

- Handling : Use chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation or skin contact.

- Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal, following institutional hazardous waste policies .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR can confirm the presence of the nitro group (deshielded aromatic protons) and propane chain (triplet/multiplet patterns).

- IR Spectroscopy : Strong absorption bands near 1520 cm and 1350 cm indicate asymmetric and symmetric NO stretching.

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of NO group) validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Comparative Analysis : Cross-reference with high-purity standards and computational predictions (e.g., DFT calculations for expected chemical shifts).

- Chromatographic Purity Checks : Use HPLC or GC-MS to verify sample homogeneity before spectral interpretation .

- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation when spectral ambiguity persists .

Q. What experimental designs are optimal for studying the reactivity of this compound in catalytic systems?

- Kinetic Studies : Monitor reaction progress under varying conditions (temperature, catalyst loading) using in-situ techniques like UV-Vis spectroscopy.

- Mechanistic Probes : Isotopic labeling (e.g., N in the nitro group) or trapping intermediates (e.g., radical scavengers) to elucidate pathways.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies, guiding catalyst selection (e.g., metal complexes for hydrogenation) .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining yield?

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.

- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported acids) to improve cost-efficiency.

- Byproduct Analysis : Employ LC-MS or H NMR to identify and mitigate side products during scale-up .

Methodological and Analytical Questions

Q. What strategies ensure reproducibility in synthesizing this compound across different labs?

- Detailed Protocols : Document exact reagent grades, solvent drying methods, and reaction monitoring intervals.

- Inter-Lab Validation : Share samples with collaborators for independent verification of spectral and chromatographic data.

- Reference Standards : Use certified analytical standards (e.g., from NIST or PubChem) for calibration .

Q. How can researchers leverage computational tools to predict the physicochemical properties of this compound?

- QSPR Models : Quantitative Structure-Property Relationship models estimate solubility, logP, and stability.

- Molecular Dynamics Simulations : Predict thermal decomposition pathways or solvent interactions.

- Database Mining : Cross-reference PubChem or ChemSpider entries for analogous nitro compounds to infer behavior .

Q. What ethical and safety considerations are critical when publishing data on this compound?

- Risk Disclosure : Clearly outline hazards (e.g., explosivity of nitro compounds) in the methods section.

- Data Transparency : Share raw spectral files or crystallographic data (CIF) in supplementary materials for peer validation.

- Dual-Use Awareness : Avoid detailed protocols that could be misused for non-scientific purposes .

Data Interpretation and Contradiction Management

Q. How should researchers analyze conflicting data on the stability of this compound under acidic conditions?

- Controlled Experiments : Systematically vary pH and temperature to identify degradation thresholds.

- Advanced Analytics : Use N NMR to track nitro group integrity or LC-MS to detect decomposition products.

- Literature Synthesis : Compare findings with prior studies on structurally similar nitropropanes to contextualize contradictions .

Emerging Research Directions

Q. What novel applications of this compound are being explored in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.